(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide
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Description
(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Chemoselective Thionation-Cyclization : An efficient route for synthesizing 2,4,5-trisubstituted thiazoles via a one-step chemoselective thionation-cyclization of highly functionalized enamides, including (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide, is reported. This process introduces various functionalities like ester, N-substituted carboxamide, or peptide in thiazoles (Kumar, Parameshwarappa, & Ila, 2013).
- Crystal Structure Analysis : A study on the crystal structure of a propanthioamide derivative of 2-cyano-3-(2-thienyl)prop-2-enamide, detailing its molecular stacking and hydrogen bonding (Dinnebier & Moustafa, 2009).
Chemical Reactions and Molecular Properties
- Nitrile and Non-nitrile Pyridine Products : Research on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to various pyridine and pyridine-related products (O'Callaghan, McMurry, Draper, & Champeil, 1999).
- N⋯π and O⋯π Interactions : The study highlights unique nonhydrogen bonding interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates (Zhang, Wu, & Zhang, 2011).
- Oxidative Cyclization with α,β-Unsaturated Amides : This research presents a synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides through the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Biological and Pharmacological Applications
- Antimycobacterial Activity : A study on the synthesis and antimycobacterial activity of 3-aryl-, 3-cyclohexyl- and 3-heteroaryl- substituted-2-(1H(2H)-benzotriazol-1(2)-yl)prop-2-enenitriles, prop-2-enamides, and propenoic acids, exploring their potential in treating tuberculosis (Sanna, Carta, Gherardini, Esmail, & Nikookar, 2002).
Other Applications
- Electrochemical and Thermal Properties : The synthesis and properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, showing insights into its electronic and thermal behavior (Kotteswaran, Pandian, & Ramasamy, 2016).
Properties
IUPAC Name |
(Z)-2-cyano-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCIBXVDLXOYIT-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.